3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione
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Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is a complex organic compound with a unique structure that combines isoquinoline and methanethione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with methanethione precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the isoquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinazoline derivatives: These compounds share structural similarities and are known for their biological activities.
3,4-Dihydropyrimidin-2(1H)-ones: Another class of compounds with similar structural features and diverse applications.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHANETHIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25NO2S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione |
InChI |
InChI=1S/C25H25NO2S/c1-18-7-9-19(10-8-18)17-28-23-12-11-21(15-24(23)27-2)25(29)26-14-13-20-5-3-4-6-22(20)16-26/h3-12,15H,13-14,16-17H2,1-2H3 |
InChI Key |
TZUYIZPCRRVEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=S)N3CCC4=CC=CC=C4C3)OC |
Origin of Product |
United States |
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